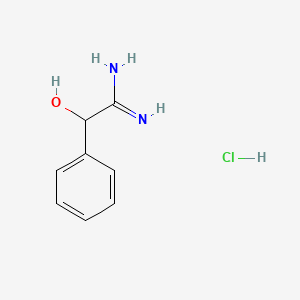

![molecular formula C19H20N2O4S B2890362 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane CAS No. 823829-30-7](/img/structure/B2890362.png)

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

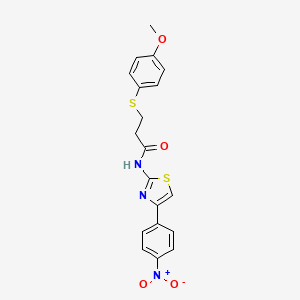

The compound is a complex organic molecule that contains several functional groups, including a furyl group (a heterocyclic compound containing a furan ring), a phenylsulfonyl group (a sulfonyl group attached to a phenyl ring), an oxazol group (a five-membered ring containing an oxygen, a nitrogen, and three carbon atoms), and an azepane ring (a seven-membered ring containing one nitrogen and six carbon atoms) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely contribute to the overall polarity, reactivity, and other properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the phenylsulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the overall charge distribution would all play a role .Wissenschaftliche Forschungsanwendungen

Azepanium Ionic Liquids

Research by Belhocine et al. (2011) introduces a novel family of room temperature ionic liquids derived from azepane. These compounds are synthesized by reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, further quaternized to yield azepanium salts. These ionic liquids exhibit wide electrochemical windows, suggesting potential applications in electrolytes for energy storage and conversion technologies Belhocine et al., 2011.

Synthesis of N-Heterocycles

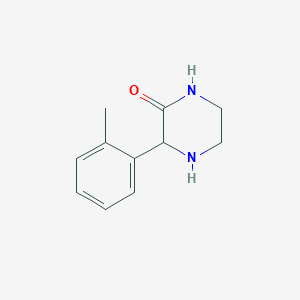

Matlock et al. (2015) reported the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This synthesis showcases high regio- and diastereoselectivity, highlighting a pathway for creating diverse heterocyclic structures that could be pivotal in pharmaceutical chemistry Matlock et al., 2015.

Ring Opening Reactions

Šafár̆ et al. (2000) explored the ring opening of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, yielding compounds with potential applications in organic synthesis and medicinal chemistry. This study provides insight into the reactivity of furan derivatives with cyclic amines, leading to the formation of structurally complex heterocycles Šafár̆ et al., 2000.

Catalytic Cyclopropanation of Alkenes

The work by Miki et al. (2004) on the cyclopropanation of alkenes using (2-furyl)carbene complexes reveals a method for generating 5-phenyl-2-furylcyclopropane derivatives. This synthesis route, facilitated by various transition metal compounds, underscores the utility of furan derivatives in constructing cyclopropane rings, a structural motif common in many bioactive molecules Miki et al., 2004.

Fluorescence Emission Studies

Ozturk et al. (2007) investigated the photophysical properties of 4-(2-furylmethylene)-2-phenyl-5-oxazolone and its application in detecting Fe3+ ions. Embedded in a polymer thin film, this compound demonstrated potential as a fluorescence-based sensor for metal ions, an application relevant in environmental monitoring and analytical chemistry Ozturk et al., 2007.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)25-17(20-18)16-11-8-14-24-16/h3-5,8-11,14H,1-2,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQVDYFINUVEQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B2890281.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)

![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)

![N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2890287.png)

![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890289.png)

![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2890292.png)

![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)

![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)